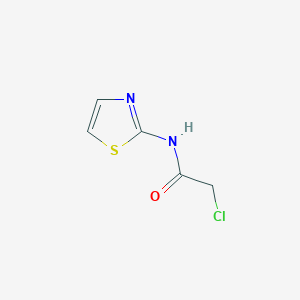

2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Overview

Description

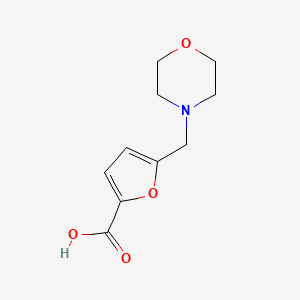

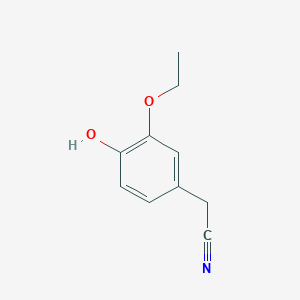

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that is part of a collection of rare and unique chemicals . It has a linear formula of C5H5ClN2OS . The compound is provided to early discovery researchers, and the buyer assumes responsibility to confirm its identity and/or purity .

Molecular Structure Analysis

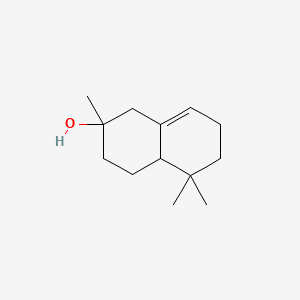

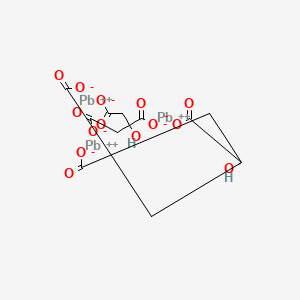

The molecular structure of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

C5H5ClN2OS C_5H_5ClN_2OS C5H5ClN2OS

and a molecular weight of 176.625, has various applications in scientific research .Organic Synthesis

2-Chloro-N-(1,3-thiazol-2-yl)acetamide: is utilized in organic synthesis due to its reactivity as a chloroacetamide derivative. It serves as an intermediate in the formation of more complex molecules. Its structural properties are often evaluated to understand its potential in synthesizing novel compounds.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity. Research includes evaluating its effectiveness against various bacterial (Gram-positive and Gram-negative) and fungal species. Such studies are crucial for developing new antibiotics and understanding the resistance mechanisms of pathogens .

Anticancer Research

In the field of cancer research, 2-Chloro-N-(1,3-thiazol-2-yl)acetamide derivatives have been synthesized and tested for their anticancer activity. For instance, they have been assessed against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) using assays like Sulforhodamine B (SRB) .

Herbicide Metabolism and Toxicology

The metabolism of chloroacetamide herbicides, which are structurally related to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide , has been a subject of study. Such research delves into understanding the metabolic pathways and potential toxicological effects of herbicides.

Chemical Library Contribution

Sigma-Aldrich includes 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in its collection of rare and unique chemicals for early discovery researchers. This highlights the compound’s value in contributing to chemical libraries used for high-throughput screening and drug discovery .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit anti-tubercular activity . The specific targets of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide within this context remain to be elucidated.

Mode of Action

Result of Action

tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.

properties

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJRBFOXKCGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280640 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

CAS RN |

5448-49-7 | |

| Record name | 5448-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in recent research?

A1: 2-Chloro-N-(1,3-thiazol-2-yl)acetamide acts as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. Notably, it serves as a precursor in developing thiazolidin-4-one derivatives [] and imidazole-based acetamide derivatives [, ]. These derivatives exhibit promising antibacterial [] and anticancer properties [], highlighting the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in medicinal chemistry research.

Q2: How does the structure of compounds derived from 2-Chloro-N-(1,3-thiazol-2-yl)acetamide influence their biological activity?

A2: Research suggests that structural modifications to compounds derived from 2-Chloro-N-(1,3-thiazol-2-yl)acetamide significantly impact their biological activity. For instance, in the synthesis of 2-(thiazol-2-ylimino)thiazolidin-4-one metal complexes, the choice of metal ion (Cu(II), Co(II), or Ni(II)) directly influenced the antibacterial activity []. The Nickel complex demonstrated the most potent antibacterial activity against both Gram-negative and Gram-positive bacteria []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of these compounds.

Q3: What analytical techniques are employed to characterize 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its derivatives?

A3: Various spectroscopic and analytical methods are used to characterize 2-Chloro-N-(1,3-thiazol-2-yl)acetamide derivatives. These include:

- NMR Spectroscopy (1H NMR): This technique provides detailed structural information, particularly regarding the arrangement of hydrogen atoms within the molecule [, ].

- FTIR Spectroscopy: FTIR helps identify functional groups present in the molecule, offering insights into its chemical bonds and vibrational modes [, ].

- Mass Spectrometry (MS): MS determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation [, ].

- Elemental Analysis: This technique determines the percentage composition of elements present in the compound, confirming its purity and empirical formula [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and determine properties such as absorbance and molar absorptivity. This technique was specifically employed to determine the acidity constants (pKa values) of synthesized acetamide derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)